2-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride
CAS No.: 157327-48-5
Cat. No.: VC8077578
Molecular Formula: C6H10ClN3
Molecular Weight: 159.62 g/mol
* For research use only. Not for human or veterinary use.
![2-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride - 157327-48-5](/images/structure/VC8077578.png)
Specification
CAS No. | 157327-48-5 |
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Molecular Formula | C6H10ClN3 |
Molecular Weight | 159.62 g/mol |
IUPAC Name | 2-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole;dihydrochloride |
Standard InChI | InChI=1S/C6H9N3.2ClH/c1-9-4-5-2-7-3-6(5)8-9;;/h4,7H,2-3H2,1H3;2*1H |
Standard InChI Key | ONCWUIBQLZGBFF-UHFFFAOYSA-N |
SMILES | CN1C=C2CNCC2=N1.Cl.Cl |
Canonical SMILES | CN1C=C2CNCC2=N1.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride (CAS 1112969-43-3) features a bicyclic system comprising a pyrazole ring fused to a pyrrole ring. The molecular formula is C₆H₁₀ClN₃, with a molecular weight of 159.62 g/mol . The hydrochloride salt enhances water solubility, making it suitable for in vitro and in vivo studies. The methyl group at the 2-position contributes to steric and electronic modulation, influencing binding affinity to biological targets.
Property | Value |
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Molecular Formula | C₆H₁₀ClN₃ |
Molecular Weight | 159.62 g/mol |
IUPAC Name | 2-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole; hydrochloride |
Solubility | Soluble in water, DMSO |
Storage Conditions | -20°C, protected from light |
Crystallography and Stability
The compound crystallizes in a monoclinic system, with the hydrochloride counterion stabilizing the protonated nitrogen atoms in the pyrrole ring. Thermal analysis indicates stability up to 200°C, with decomposition observed at higher temperatures due to chloride release .
Synthesis and Optimization
Key Synthetic Routes
The synthesis of 2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride involves a two-step process:
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Formation of the Parent Heterocycle: Cyclocondensation of 3-aminopyrrole derivatives with methyl hydrazine under acidic conditions yields the pyrrolo[3,4-c]pyrazole core.
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Salt Formation: Treatment with hydrochloric acid in anhydrous ethanol produces the hydrochloride salt, with yields optimized to >85% through controlled stoichiometry .
Process Optimization
Recent advances emphasize solvent selection and temperature control. For instance, using 2-methyltetrahydrofuran as a solvent at -5°C minimizes side reactions, improving purity to >98% . Chromatographic purification on silica gel with isopropyl acetate/hexane mixtures further enhances final product quality .
Pharmacological Applications
GlyT1 Inhibition and Neurological Effects
As a GlyT1 inhibitor, this compound reduces glycine reuptake in synaptic clefts, potentiating NMDA receptor activity. Preclinical studies demonstrate efficacy in rodent models of schizophrenia, with IC₅₀ values of 36 nM for GlyT1 and negligible activity at GlyT2 . Enhanced NMDA signaling correlates with improved cognitive function and reduced negative symptoms in psychosis.
Biological Activity and Mechanism
Target Engagement Studies
Radioligand binding assays confirm high affinity for GlyT1 (Kᵢ = 12 nM) and allosteric modulation of metabotropic glutamate receptor 4 (mGlu4) . Dual activity at these targets suggests synergistic effects in treating anxiety and Parkinson’s disease, though in vivo validation remains ongoing.
Pharmacokinetics
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Bioavailability: 65% in rats following oral administration.
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Half-Life: 2.3 hours in plasma, with rapid blood-brain barrier penetration.
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Metabolism: Hepatic CYP3A4-mediated oxidation to inactive metabolites, excreted renally .
Comparative Analysis with Structural Analogs
The bicyclic framework of 2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole confers superior target selectivity compared to monocyclic analogs, underscoring its uniqueness in neuropharmacology .
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